molecular formula C21H18ClN3O4S B11393904 Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11393904
M. Wt: 443.9 g/mol
InChI Key: XHDGCDLMHZCRQZ-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. It belongs to the class of heterocyclic compounds, specifically containing both pyridazine and benzothiophene moieties.
  • The systematic name provides valuable information:

      Methyl: Indicates the presence of a methyl group (CH₃).

      2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:

  • These structural features suggest potential biological activity.
  • Preparation Methods

    • Unfortunately, I couldn’t find direct synthetic routes for this specific compound. I can provide general strategies:

        Heterocyclic Synthesis: Researchers often use multistep reactions to construct complex heterocycles.

        Functional Group Transformations: Incorporating the chlorophenyl group and the carbonyl functionality requires careful synthetic planning.

        Protecting Groups: Protecting groups may be necessary during synthesis.

    • Industrial Production: Industrial-scale synthesis likely involves optimization of existing methods or novel approaches.

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicinal Chemistry:

      Chemical Biology:

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., enzymes, receptors).

      Pathways: Explore signaling pathways affected by the compound.

      Cellular Effects: Understand how it modulates cellular processes.

  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs, but we can compare it to related heterocyclic compounds.
    • Similar Compounds:

    Remember, this compound’s complexity makes it intriguing for further research

    Properties

    Molecular Formula

    C21H18ClN3O4S

    Molecular Weight

    443.9 g/mol

    IUPAC Name

    methyl 2-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

    InChI

    InChI=1S/C21H18ClN3O4S/c1-29-21(28)17-14-7-2-3-8-16(14)30-20(17)23-19(27)18-15(26)9-10-25(24-18)13-6-4-5-12(22)11-13/h4-6,9-11H,2-3,7-8H2,1H3,(H,23,27)

    InChI Key

    XHDGCDLMHZCRQZ-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl

    Origin of Product

    United States

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